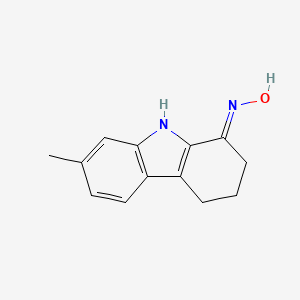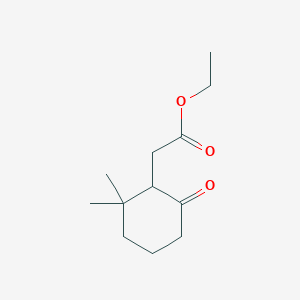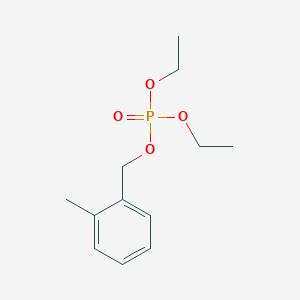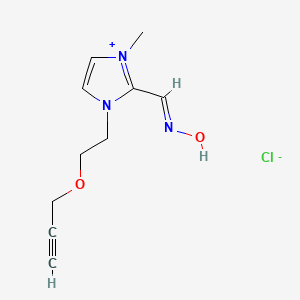
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2,3,4,9-tetrahydrocarbazole.
Formation of the Ylidene Group: The carbazole derivative is then reacted with hydroxylamine under specific conditions to form the ylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential therapeutic effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of (NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine involves its interaction with molecular targets and pathways. This may include binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound of the derivative.
7-methylcarbazole: A closely related compound with a similar structure.
Hydroxylamine derivatives: Compounds with similar functional groups.
Uniqueness
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a carbazole core with a hydroxylamine group makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-9-10-3-2-4-11(15-16)13(10)14-12(9)7-8/h5-7,14,16H,2-4H2,1H3/b15-11+ |
Clave InChI |
CHZIOEHHIGKJBL-RVDMUPIBSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)C3=C(N2)/C(=N/O)/CCC3 |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(N2)C(=NO)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)

![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)



![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)



![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

